molecular formula C10H7FO3 B13173496 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid

2-(7-Fluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B13173496
M. Wt: 194.16 g/mol
InChI Key: XKKSYWLFNIPPQA-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-benzofuran-3-yl)acetic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the use of Jones reagent for the oxidation of 2-(benzofuran-2-yl)ethan-1-ol in acetone . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that allow for the production of the compound on a gram scale. This enables the synthesis of sufficient quantities for further biological studies and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Jones Reagent: Used for oxidation reactions.

    Zn/AcOH or Triphenylphosphine: Used for reduction reactions.

    Basic Conditions: Employed for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid distinguishes it from other benzofuran derivatives, enhancing its chemical stability and biological activity.

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

2-(7-fluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H7FO3/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13)

InChI Key

XKKSYWLFNIPPQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2CC(=O)O

Origin of Product

United States

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